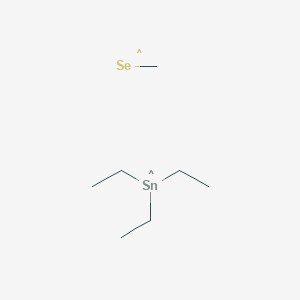
L-Serine, glycylglycylglycylglycyl-L-serylglycylglycylglycylglycyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-Serine, glycylglycylglycylglycyl-L-serylglycylglycylglycylglycyl- is a synthetic peptide composed of L-serine and multiple glycyl residues L-serine is a non-essential amino acid that plays a crucial role in protein synthesis, cell proliferation, and development
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Serine, glycylglycylglycylglycyl-L-serylglycylglycylglycylglycyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The initial amino acid (L-serine) is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to allow for the addition of the next amino acid.
Coupling: The next amino acid (glycine) is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or recombinant DNA technology. In the latter method, genetically engineered microorganisms are used to produce the peptide. This approach can be more cost-effective and scalable for industrial applications.
化学反应分析
Types of Reactions
L-Serine, glycylglycylglycylglycyl-L-serylglycylglycylglycylglycyl- can undergo various chemical reactions, including:
Oxidation: The hydroxyl group of L-serine can be oxidized to form a carbonyl group.
Reduction: Reduction reactions can convert carbonyl groups back to hydroxyl groups.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, forming new bonds with other molecules.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides and alkyl halides are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group in L-serine can produce a keto group, while reduction can revert it to the original hydroxyl group.
科学研究应用
L-Serine, glycylglycylglycylglycyl-L-serylglycylglycylglycylglycyl- has several scientific research applications:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and cellular processes.
Medicine: Explored for its potential neuroprotective effects and therapeutic applications in neurological diseases
Industry: Utilized in the production of pharmaceuticals, cosmetics, and food additives.
作用机制
The mechanism of action of L-Serine, glycylglycylglycylglycyl-L-serylglycylglycylglycylglycyl- involves its interaction with various molecular targets and pathways. L-serine acts as a precursor for neurotransmitters and other bioactive molecules. It activates glycine receptors and upregulates PPAR-γ, leading to neurotransmitter synthesis, neuroprotection, and anti-inflammatory effects .
相似化合物的比较
Similar Compounds
D-Serine: A stereoisomer of L-serine with similar but distinct biological functions.
Glycine: A simpler amino acid that also acts as a neurotransmitter.
Alanine: Another non-essential amino acid with different metabolic roles.
Uniqueness
L-Serine, glycylglycylglycylglycyl-L-serylglycylglycylglycylglycyl- is unique due to its specific peptide sequence, which imparts distinct chemical and biological properties. Its ability to form complex structures and participate in various biochemical pathways sets it apart from simpler amino acids .
属性
CAS 编号 |
192805-56-4 |
|---|---|
分子式 |
C22H36N10O13 |
分子量 |
648.6 g/mol |
IUPAC 名称 |
(2S)-2-[[2-[[2-[[2-[[2-[[(2S)-2-[[2-[[2-[[2-[(2-aminoacetyl)amino]acetyl]amino]acetyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C22H36N10O13/c23-1-13(35)24-2-14(36)25-4-16(38)28-7-19(41)31-11(9-33)21(43)30-6-18(40)27-3-15(37)26-5-17(39)29-8-20(42)32-12(10-34)22(44)45/h11-12,33-34H,1-10,23H2,(H,24,35)(H,25,36)(H,26,37)(H,27,40)(H,28,38)(H,29,39)(H,30,43)(H,31,41)(H,32,42)(H,44,45)/t11-,12-/m0/s1 |
InChI 键 |
YBRPVOYXPRXYEC-RYUDHWBXSA-N |
手性 SMILES |
C([C@@H](C(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)N[C@@H](CO)C(=O)O)NC(=O)CNC(=O)CNC(=O)CNC(=O)CN)O |
规范 SMILES |
C(C(C(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)NC(CO)C(=O)O)NC(=O)CNC(=O)CNC(=O)CNC(=O)CN)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,1',1''-({2-[2-(2-Bromoethoxy)ethoxy]ethoxy}methanetriyl)tribenzene](/img/structure/B12567134.png)
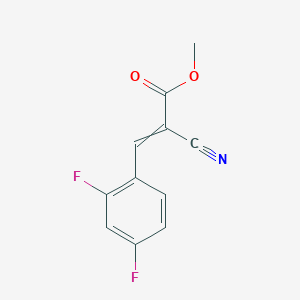



![Acetonitrile,(2,3,5,6-tetrahydro-7H-indeno[5,6-B]furan-7-ylidene)-](/img/structure/B12567182.png)
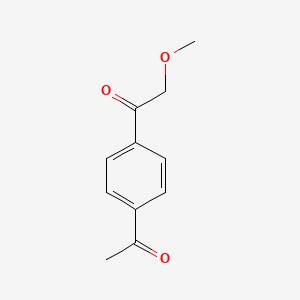
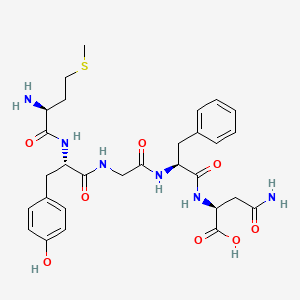
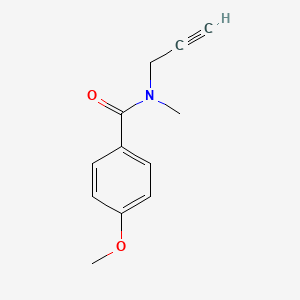

![4-{2,5-Dibutoxy-4-[(E)-chlorodiazenyl]phenyl}morpholine](/img/structure/B12567198.png)
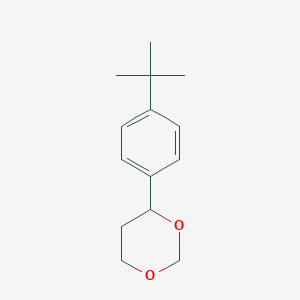
![1-(Methylsulfanyl)-1-[(prop-2-en-1-yl)sulfanyl]hex-1-en-3-ol](/img/structure/B12567215.png)
